molecular formula C15H12N4OS B11609697 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11609697
M. Wt: 296.3 g/mol
InChI Key: TZIKPOKMALALDY-PVZXKMMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a Schiff base derivative synthesized via the condensation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 3-(2-furyl)-2-propenal. This compound belongs to the 1,2,4-triazole-3-thiol family, which is renowned for its diverse biological activities, including antimicrobial, antioxidant, and receptor antagonism properties . The furyl and phenyl substituents enhance its electronic and steric properties, making it a candidate for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C15H12N4OS

Molecular Weight

296.3 g/mol

IUPAC Name

4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-phenyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4OS/c21-15-18-17-14(12-6-2-1-3-7-12)19(15)16-10-4-8-13-9-5-11-20-13/h1-11H,(H,18,21)/b8-4+,16-10+

InChI Key

TZIKPOKMALALDY-PVZXKMMOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol typically involves the condensation of 2-furyl aldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction mixture is refluxed for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the furan or triazole rings.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to undergo various reactions makes it valuable for developing new materials with specific properties.

Biology

The compound exhibits notable antimicrobial and antifungal properties. Research indicates that it can inhibit key enzymes in microbial cells, leading to cell death. For instance, its antifungal activity is attributed to the inhibition of lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi .

Medicine

Recent studies have highlighted its potential as an anti-cancer agent due to its ability to inhibit enzymes involved in cancer cell proliferation. The mechanism involves interference with DNA replication and repair pathways . Additionally, the compound's thiol group enhances its interaction with biological targets, potentially increasing efficacy against resistant strains of pathogens .

Industry

In industrial applications, this compound can be utilized in the development of new materials with specific electronic or optical properties. Its unique structural features allow for modifications that can tailor these properties for various applications.

Case Studies and Research Findings

  • Antifungal Activity Study : A study published in PubMed Central demonstrated that various triazole derivatives exhibited significant antifungal effects against strains such as Candida albicans and Aspergillus fumigatus. The presence of the thiol group in this compound may enhance its interaction with biological targets .
  • Synthesis of Novel Derivatives : Research focused on synthesizing derivatives of this compound revealed improved antioxidant properties alongside antifungal and antibacterial activities. Preliminary in vivo studies indicated potential therapeutic applications in treating resistant fungal infections .
  • Structure-Activity Relationship (SAR) : Modifications at the phenyl ring and furyl substituent significantly influence biological activity. Electron-donating groups on the phenyl ring enhance activity by stabilizing interactions with target sites .

Mechanism of Action

The mechanism by which 4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of key enzymes in microbial cells, leading to cell death. In cancer cells, the compound may inhibit enzymes involved in DNA replication or repair, thereby preventing cell proliferation .

Comparison with Similar Compounds

Structural and Functional Analogues

5-(4-Nitrophenyl)-4-((4-Phenoxybenzylidene)Amino)-4H-1,2,4-Triazole-3-Thiol
  • Substituents: 4-Nitrophenyl and 4-phenoxybenzylidene.
  • Key Differences : The nitro group increases electron-withdrawing effects, enhancing antibacterial activity against Staphylococcus aureus and Escherichia coli. However, reduced solubility compared to the furyl-phenyl analogue limits its bioavailability .
  • Applications : Metal complexes of this compound show improved antibacterial efficacy due to chelation effects .
(±)-2-{[4-(4-Bromophenyl)-5-Phenyl-4H-1,2,4-Triazol-3-Yl]Sulfanyl}-1-Phenyl-1-Ethanol
  • Substituents : 4-Bromophenyl and secondary alcohol chain.
  • Key Differences : The bromine atom enhances lipophilicity, improving membrane permeability. The alcohol moiety introduces hydrogen-bonding capacity, which may influence CNS activity .
  • Applications : Demonstrated moderate antiradical activity in DPPH assays but lower potency than furyl-containing analogues .
4-((3-Bromobenzylidene)Amino)-5-(4-(Trifluoromethyl)Phenyl)-4H-1,2,4-Triazole-3-Thiol (CP 55)
  • Substituents : 3-Bromobenzylidene and trifluoromethylphenyl.
  • Key Differences : The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, making it a potent inhibitor of viral helicases (e.g., MERS-CoV nsp13) .
  • Applications : Antiviral research, particularly in coronavirus drug development .
5-(5-Methyl-1H-Pyrazol-3-Yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives
  • Substituents : Pyrazole and alkyl chains.
  • Key Differences : Pyrazole introduces additional hydrogen-bonding sites, enhancing antioxidant activity (IC50 = 5.84 μg/mL for compound 5b vs. ascorbic acid) .
  • Applications : Antioxidant therapy and free radical scavenging .

Substituent Effects on Activity

Substituent Electronic Effect Impact on Bioactivity
Furyl Electron-rich (conjugated π-system) Enhances ET receptor binding and CNS penetration
Nitro (-NO2) Strong electron-withdrawing Improves antibacterial activity but reduces solubility
Trifluoromethyl (-CF3) Moderate electron-withdrawing Increases metabolic stability and antiviral potency
Bromine (-Br) Weak electron-withdrawing Boosts lipophilicity and membrane permeability; moderate antiradical effects
Pyrazole Electron-donating (N-heterocycle) Enhances antioxidant capacity via radical stabilization

Biological Activity

4-((3-(2-Furyl)-2-propenylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C15H12N4OS
  • Molecular Weight : 296.35 g/mol
  • CAS Number : 418800-96-1

The compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Antifungal Activity

Research indicates that triazole derivatives exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), crucial for ergosterol biosynthesis in fungi. This mechanism leads to the accumulation of toxic sterols and ultimately fungal cell death .

Case Study : A study published in PubMed Central highlighted various 1,2,4-triazole derivatives that demonstrated significant antifungal effects against strains such as Candida albicans and Aspergillus fumigatus. The presence of the thiol group in this compound may enhance its interaction with biological targets, potentially increasing its efficacy against resistant fungal strains .

Antimicrobial Activity

The compound also exhibits antibacterial properties. A comparative study of various triazole-thiol derivatives revealed that some compounds showed moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The triazole scaffold is known to enhance antimicrobial potency through various mechanisms, including disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Structure-Activity Relationship (SAR)

The SAR of this compound suggests that modifications at the phenyl ring and the furyl substituent can significantly influence biological activity. For instance:

  • Substituents on the Phenyl Ring : Electron-donating groups tend to enhance activity by stabilizing the molecule's interaction with target sites.
  • Furyl Group Modifications : Variations in the furyl moiety can affect lipophilicity and membrane permeability, impacting overall efficacy .

Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound to explore enhanced biological activities. For example:

  • Synthesis of Triazole-Thiol Derivatives : New derivatives showed improved antioxidant properties alongside antifungal and antibacterial activities.
  • In Vivo Studies : Preliminary in vivo studies indicated potential therapeutic applications in treating fungal infections resistant to conventional therapies .

Data Table: Biological Activities of Related Triazole Compounds

Compound NameAntifungal ActivityAntibacterial ActivityMechanism of Action
Compound AModerateStrongCYP51 inhibition
Compound BHighModerateCell wall synthesis disruption
4-Furyl TriazoleVery HighModerateErgosterol biosynthesis inhibition

Q & A

Q. Basic Research Focus :

  • In Silico Screening : Molecular docking (AutoDock Vina) against target proteins (e.g., fungal CYP51 or bacterial enzymes) using PDB structures. ADME analysis via SwissADME predicts bioavailability and blood-brain barrier permeability .
  • In Vitro Assays : Antifungal/antibacterial activity via microdilution (MIC/MBC) or MTT assays. Note: Thiol-containing triazoles often show enhanced activity due to metal chelation or redox modulation .

How should researchers address contradictions in reported biological activity data for structurally similar triazole-thiol derivatives?

Advanced Research Focus :
Discrepancies may arise from:

  • Tautomerism : Thiol ↔ thione equilibria alter binding affinities. Use X-ray crystallography or temperature-dependent NMR to confirm dominant forms .
  • Assay Conditions : Variations in pH, solvent (DMSO vs. aqueous), or microbial strains affect results. Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole for antifungal assays) .

What strategies are effective for designing derivatives with improved pharmacokinetic properties?

Q. Advanced Research Focus :

  • Substitution Patterns : Introduce alkyl/aryl groups at N4 or C5 to enhance lipophilicity. For example, S-alkylation of the thiol group improves metabolic stability .
  • Mannich Base Derivatives : Incorporate secondary amines (e.g., morpholine) via formaldehyde-mediated reactions to increase water solubility .
  • Quantitative Structure-Activity Relationship (QSAR) : Use Gaussian-based descriptors (e.g., logP, polar surface area) to correlate structural features with ADME properties .

How can researchers validate the stability of this compound under varying storage and experimental conditions?

Q. Basic Research Focus :

  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store at −20°C in amber vials to prevent light-induced degradation .
  • pH Sensitivity : Monitor thiol oxidation to disulfides via HPLC under acidic/alkaline conditions. Add antioxidants (e.g., ascorbic acid) to buffers for in vitro assays .

What computational tools are most reliable for predicting the conformational flexibility of this compound?

Q. Advanced Research Focus :

  • Torsional Energy Profiling : DFT-based scans (e.g., varying dihedral angles from −180° to +180° in 20° increments) identify low-energy conformers. Compare with crystallographic data to validate .
  • Molecular Dynamics (MD) : Simulate solvated systems (e.g., water/DMSO) using GROMACS to assess dynamic behavior over nanosecond timescales .

How can structural analogs of this compound guide SAR studies for antimicrobial applications?

Q. Advanced Research Focus :

  • Key Modifications :
    • Furan Replacement : Substitute with thiophene or pyrazole to assess heterocycle-dependent activity .
    • Triazole Substitution : Compare 1,2,4-triazole vs. 1,2,3-triazole cores in inhibition of fungal lanosterol 14α-demethylase .
  • Data Interpretation : Use hierarchical clustering (e.g., PCA) to group analogs by bioactivity and physicochemical properties .

What analytical techniques are critical for assessing purity and tautomeric states during synthesis?

Q. Basic Research Focus :

  • LC-MS : Quantify purity (>95%) and detect byproducts (e.g., disulfides or unreacted intermediates) .
  • X-ray Diffraction : Resolve tautomeric ambiguity; thione forms often dominate in crystalline states .

How can researchers reconcile discrepancies between in silico ADME predictions and experimental pharmacokinetic data?

Q. Advanced Research Focus :

  • Parameter Calibration : Adjust computational models using experimental logD (octanol-water) and plasma protein binding data .
  • Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., glutathione adducts from thiol oxidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.